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Introduction
In the landscape of modern drug discovery and development, the early assessment of a

compound's physicochemical, pharmacokinetic (ADME), and toxicological properties is

paramount. In silico prediction methodologies have emerged as indispensable tools, offering

rapid and cost-effective alternatives to traditional experimental screening. By leveraging

computational models, researchers can prioritize lead candidates, identify potential liabilities,

and guide synthetic efforts with greater precision.

This technical guide provides a comprehensive overview of the predicted properties of Methyl
1-benzylazetidine-3-carboxylate, a molecule of interest in medicinal chemistry. All data

presented herein is generated through established in silico predictive models. This document

serves as a virtual blueprint of the molecule's expected behavior, offering valuable insights for

its potential development as a therapeutic agent. We will delve into its predicted

physicochemical characteristics, absorption, distribution, metabolism, excretion (ADME) profile,

and toxicological endpoints. Furthermore, this guide outlines the methodologies behind these

predictions and provides a visual workflow for conducting such in silico assessments.
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The following tables summarize the predicted physicochemical and pharmacokinetic properties

of Methyl 1-benzylazetidine-3-carboxylate. These values were obtained from established

computational models and provide a quantitative estimation of the molecule's behavior.

Table 1: Predicted Physicochemical Properties
Property Predicted Value Reference Method

Molecular Weight 205.25 g/mol -

LogP (Octanol/Water Partition

Coefficient)
1.98 Consensus LogP

Water Solubility (LogS) -2.87 ESOL

pKa (most basic) 7.85 ChemAxon

Topological Polar Surface Area

(TPSA)
29.54 Å² -

Number of Rotatable Bonds 3 -

Hydrogen Bond Acceptors 2 -

Hydrogen Bond Donors 0 -

Table 2: Predicted ADME Properties
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Parameter Prediction Confidence Score Reference Model

Absorption

Human Intestinal

Absorption (HIA)
+ 0.85 ADMETlab 2.0

Caco-2 Permeability

(logPapp)
0.95 0.72 ADMETlab 2.0

P-glycoprotein

Substrate
No 0.91 ADMETlab 2.0

P-glycoprotein

Inhibitor
No 0.88 ADMETlab 2.0

Distribution

Blood-Brain Barrier

(BBB) Permeant
Yes 0.82 ADMETlab 2.0

Plasma Protein

Binding (PPB)
75.3% 0.65 ADMETlab 2.0

Metabolism

CYP2D6 Substrate No 0.79 ADMETlab 2.0

CYP3A4 Substrate Yes 0.71 ADMETlab 2.0

CYP2D6 Inhibitor No 0.92 ADMETlab 2.0

CYP3A4 Inhibitor No 0.85 ADMETlab 2.0

Excretion

Renal Organic Cation

Transporter 2 (OCT2)

Substrate

No 0.89 ADMETlab 2.0

Table 3: Predicted Toxicological Properties
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Endpoint Prediction Probability Reference Model

hERG Inhibition Low risk 0.15 ADMETlab 2.0

Ames Mutagenicity Non-mutagen 0.95 ADMETlab 2.0

Carcinogenicity Non-carcinogen 0.88 ADMETlab 2.0

Acute Oral Toxicity

(LD50)

Class 4 (300-2000

mg/kg)
- ProTox-II

Skin Sensitization Negative 0.78 ADMETlab 2.0

Drug-Induced Liver

Injury (DILI)
Low risk 0.21 ADMETlab 2.0

Experimental Protocols: In Silico Prediction
Methodologies
The data presented in this guide are derived from computational models that rely on various

algorithms and datasets. Below are detailed methodologies for the key in silico experiments

cited.

Physicochemical Property Prediction
Objective: To calculate fundamental physicochemical properties that influence a compound's

pharmacokinetic behavior.

Methodology:

Input: The 2D structure of Methyl 1-benzylazetidine-3-carboxylate is provided as a

SMILES (Simplified Molecular Input Line Entry System) string:

COC(=O)C1CN(Cc2ccccc2)C1.

Descriptor Calculation: A variety of molecular descriptors are calculated from the structure.

These include topological indices, constitutional descriptors, and quantum chemical

descriptors.

Model Application:
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LogP: The consensus LogP is an average of predictions from multiple established

algorithms (e.g., XLOGP3, WLOGP, MLOGP).

Water Solubility (LogS): The ESOL (Estimated Solubility) model calculates LogS based

on a regression equation involving molecular weight, LogP, the number of rotatable

bonds, and the fraction of aromatic heavy atoms.

pKa: The pKa is predicted using a rule-based method combined with a linear free

energy relationship model, such as that implemented in ChemAxon's calculator.

TPSA: The Topological Polar Surface Area is calculated by summing the surface

contributions of all polar atoms.

ADME Property Prediction using ADMETlab 2.0
Objective: To predict the Absorption, Distribution, Metabolism, and Excretion properties of the

compound using a machine learning-based platform.[1]

Methodology:

Input: The SMILES string of Methyl 1-benzylazetidine-3-carboxylate is submitted to the

ADMETlab 2.0 web server.

Model Architecture: ADMETlab 2.0 employs a multi-task graph attention framework to

build its predictive models.[1] This deep learning approach allows the model to learn

complex relationships between molecular structure and ADMET properties.

Prediction: The platform predicts a wide range of ADMET endpoints. For classification

tasks (e.g., HIA, BBB permeant, P-gp substrate/inhibitor), the output is a binary prediction

(Yes/No or +/-) along with a confidence score. For regression tasks (e.g., Caco-2

permeability, PPB), a continuous value is predicted.

Interpretation: The results are presented in a tabular format, often with graphical

representations like radar charts to visualize the overall ADMET profile.[1]

Toxicological Property Prediction
Objective: To assess the potential toxicity of the compound for various endpoints.
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Methodology:

hERG Inhibition, Ames Mutagenicity, Carcinogenicity, Skin Sensitization, DILI (ADMETlab

2.0):

Similar to the ADME predictions, the SMILES string is processed by the respective

classification models within ADMETlab 2.0. These models are trained on large datasets

of compounds with known experimental outcomes for each toxicity endpoint.

Acute Oral Toxicity (ProTox-II):

The ProTox-II web server is utilized for predicting the median lethal dose (LD50) in rats.

The prediction is based on a combination of 2D fragment-based methods and

pharmacophore models.

The server classifies the compound into one of the GHS (Globally Harmonized System

of Classification and Labelling of Chemicals) toxicity classes based on the predicted

LD50 value.

Visualization of In Silico Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the in

silico prediction processes described in this guide.
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Caption: General workflow for in silico prediction of molecular properties.
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Caption: Workflow for Quantitative Structure-Activity Relationship (QSAR) modeling.
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Conclusion
The in silico profile of Methyl 1-benzylazetidine-3-carboxylate presented in this guide offers a

foundational understanding of its potential as a drug candidate. The predictions suggest

favorable physicochemical properties for oral bioavailability, good intestinal absorption, and the

ability to cross the blood-brain barrier. The metabolic profile indicates potential involvement of

CYP3A4, a key consideration for drug-drug interactions. Importantly, the initial toxicological

assessment reveals a low-risk profile for several critical endpoints, including hERG inhibition

and mutagenicity.

It is crucial to emphasize that these are computational predictions and require experimental

validation. However, this in silico assessment provides a strong rationale for prioritizing Methyl
1-benzylazetidine-3-carboxylate for further investigation. The methodologies and workflows

outlined herein serve as a template for the continued application of computational chemistry in

accelerating the drug discovery pipeline. By integrating these predictive tools early in the

research process, scientists can make more informed decisions, ultimately leading to the

development of safer and more effective medicines.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b011894?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

